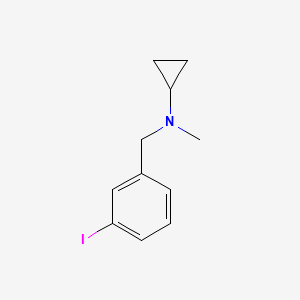

Cyclopropyl-(3-iodo-benzyl)-methyl-amine

CAS No.: 856252-60-3

Cat. No.: VC8140748

Molecular Formula: C11H14IN

Molecular Weight: 287.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 856252-60-3 |

|---|---|

| Molecular Formula | C11H14IN |

| Molecular Weight | 287.14 g/mol |

| IUPAC Name | N-[(3-iodophenyl)methyl]-N-methylcyclopropanamine |

| Standard InChI | InChI=1S/C11H14IN/c1-13(11-5-6-11)8-9-3-2-4-10(12)7-9/h2-4,7,11H,5-6,8H2,1H3 |

| Standard InChI Key | XAQFPIGRQDSIAZ-UHFFFAOYSA-N |

| SMILES | CN(CC1=CC(=CC=C1)I)C2CC2 |

| Canonical SMILES | CN(CC1=CC(=CC=C1)I)C2CC2 |

Introduction

Chemical Structure and Nomenclature

Cyclopropyl-(3-iodo-benzyl)-methyl-amine features a cyclopropane ring attached to a methylamine group, which is further connected to a 3-iodobenzyl moiety. Its IUPAC name is N-[(3-iodophenyl)methyl]-N-methylcyclopropanamine, and it is represented by the molecular formula C₁₁H₁₄IN with a molecular weight of 287.14 g/mol .

| Property | Value |

|---|---|

| CAS Number | 856252-60-3 |

| SMILES | CN(CC1=CC(=CC=C1)I)C2CC2 |

| InChIKey | XAQFPIGRQDSIAZ-UHFFFAOYSA-N |

| PubChem CID | 21107263 |

The cyclopropane ring contributes to its strained geometry, while the 3-iodobenzyl group introduces a site for potential cross-coupling reactions .

Synthesis and Chemical Reactivity

Key Reactivity Insights

-

Cyclopropane Ring: Strain-associated reactivity may facilitate ring-opening reactions under specific conditions (e.g., acid catalysis) .

-

Iodine Substituent: The 3-iodobenzyl group is susceptible to electrophilic substitution or metal-catalyzed cross-couplings, making it a versatile synthetic handle .

Physical Properties and Spectroscopic Data

Limited experimental data are available, but computational predictions and analogs provide insights:

Applications in Medicinal Chemistry

Drug Discovery Intermediates

The iodine substituent positions the compound as a precursor for:

-

Suzuki Coupling: Introduction of aryl or heteroaryl groups to modulate pharmacokinetic properties .

-

Buchwald-Hartwig Amination: Installation of nitrogen-containing groups for enhanced target binding .

Research Gaps and Future Directions

-

Biological Profiling: Systematic evaluation of receptor binding and enzyme inhibition.

-

Synthetic Optimization: Development of scalable routes for industrial production.

-

Structure-Optimization: Exploration of substituent effects on cyclopropane and benzyl groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume